molecular formula C8H6ClN B3045402 3-Chlorobenzylisocyanide CAS No. 106106-81-4

3-Chlorobenzylisocyanide

Cat. No.: B3045402
CAS No.: 106106-81-4
M. Wt: 151.59 g/mol
InChI Key: DCNIQWCLKSMOFS-UHFFFAOYSA-N
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Description

Fundamentals of Isocyanide Chemistry in Organic Synthesis

The chemistry of isocyanides has evolved significantly since their discovery. Initially, their synthesis was challenging, but the development of methods like the dehydration of formamides has made a wide range of isocyanides accessible. mdpi.com Isocyanides are versatile building blocks in organic synthesis, primarily due to their participation in multicomponent reactions (MCRs). wikipedia.orgmdpi.com These reactions, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, offer high efficiency and atom economy. rug.nl

Two of the most prominent isocyanide-based MCRs are the Passerini and Ugi reactions. wikipedia.org The Passerini reaction, discovered in 1921, involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.org The Ugi reaction, reported in 1959, is a four-component reaction between an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid, producing a bis-amide. wikipedia.org These reactions are powerful tools for the rapid generation of complex molecules and chemical libraries for drug discovery. wikipedia.orgnih.gov

Significance of Halogenated Benzylisocyanides as Synthetic Intermediates

Halogenated organic compounds are crucial in synthetic chemistry, often serving as versatile intermediates for the introduction of various functional groups. sigmaaldrich.com The presence of a halogen atom, such as chlorine, on the benzyl (B1604629) ring of an isocyanide, as in 3-Chlorobenzylisocyanide, influences the electronic properties of the molecule. This can affect its reactivity in MCRs and other transformations.

Halogenated heterocycles, often synthesized using halogenated precursors, are significant in medicinal chemistry and materials science. sigmaaldrich.com The halogen atom can act as a leaving group in nucleophilic substitution reactions or direct further functionalization of the aromatic ring. For instance, the presence of a chlorine atom can be exploited in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Current Research Trajectories and Gaps in this compound Chemistry

Current research involving isocyanides is focused on expanding their synthetic utility, including the development of new MCRs and their application in the synthesis of complex natural products and pharmaceuticals. mdpi.comrsc.org Continuous flow technologies are also being explored to manage the often unpleasant odor and potential toxicity of some isocyanides, making their use safer and more efficient. rsc.org

While the general reactivity of isocyanides is well-established, the specific chemistry of this compound remains a niche area. There is a need for more detailed studies on its participation in various MCRs and its potential for the synthesis of novel heterocyclic compounds. For example, its use in the Ugi-Joullié multicomponent reaction has been noted, but a comprehensive exploration of its reaction scope and limitations is lacking. molaid.com Further research could uncover unique reactivity patterns imparted by the 3-chloro substituent and lead to the discovery of new molecules with interesting biological or material properties.

PropertyValue
Molecular Formula C₈H₆ClN
Molecular Weight 151.59 g/mol
Physical State Solid
InChI Key DCNIQWCLKSMOFS-UHFFFAOYSA-N
SMILES String Clc1cccc(C[N+]#[C-])c1
CAS Number 106106-81-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-(isocyanomethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNIQWCLKSMOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373883
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106106-81-4
Record name 3-Chlorobenzylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Chlorobenzylisocyanide

Established Preparative Routes

The most common and well-documented methods for preparing arylmethyl isocyanides fall into two main categories: the dehydration of N-formyl precursors and the substitution reaction on a corresponding benzyl (B1604629) halide. acs.orgrsc.org

The dehydration of N-substituted formamides is a classical and widely applied method for isocyanide synthesis. acs.orgrsc.org This process involves the elimination of a water molecule from the formamide (B127407) group, typically facilitated by a strong dehydrating agent in the presence of a base. For the synthesis of 3-Chlorobenzylisocyanide, the precursor required is N-(3-chlorobenzyl)formamide.

Commonly employed dehydrating agents for this transformation include phosphorus oxychloride (POCl₃), phosgene (B1210022) and its derivatives (e.g., diphosgene, triphosgene), and p-toluenesulfonyl chloride (p-TsCl) in combination with a base like pyridine (B92270) or triethylamine. rsc.org Recent studies have focused on optimizing these conditions to be more sustainable and efficient. For instance, research has shown p-TsCl to be a highly effective reagent for the dehydration of non-sterically hindered N-formamides, often providing high yields and a better environmental factor (E-factor) compared to the more traditional POCl₃. rsc.org Another developed system involves the use of triphenylphosphine (B44618) (PPh₃) and iodine, which has demonstrated good yields, particularly for aromatic formamides. rsc.org

Dehydrating Agent SystemBaseTypical SolventKey FindingsCitation
Phosphoryl chloride (POCl₃)Pyridine, TriethylamineDichloromethane (DCM), Tetrahydrofuran (THF)A traditional and effective, though often high-waste, method. rsc.org
p-Toluenesulfonyl chloride (p-TsCl)Pyridine, TriethylamineDCM, TolueneOffers high yields (up to 98%) and improved sustainability for aliphatic formamides. rsc.org
Triphenylphosphine (PPh₃) / Iodine (I₂)TriethylamineDCMA less toxic alternative, providing good yields (up to 90%) for aromatic formamides. rsc.org
2,4,6-Trichloro-1,3,5-triazine (TCT)Potassium carbonate (K₂CO₃)DCMEffective for synthesizing various isocyanides, including benzyl isocyanide. thieme-connect.de

The synthesis of isocyanides from alkyl or benzyl halides is predicated on a nucleophilic substitution reaction. The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack via either the carbon or nitrogen atom. thieme-connect.de Reaction at the carbon atom yields a nitrile (R-CN), while attack at the nitrogen atom produces an isocyanide (R-NC). The outcome of the reaction is heavily influenced by the nature of the metal cation in the cyanide salt and the reaction conditions. thieme-connect.de

The reaction of alkyl halides with silver cyanide (AgCN) is a historic method for preparing isocyanides. thieme-connect.dersc.org The covalent nature of the Ag-C bond in silver cyanide promotes the cyanide ion to act as a nitrogen nucleophile, leading to the formation of the isocyanide.

A more contemporary and efficient variation of this method involves the use of a silver salt, such as silver perchlorate (B79767) (AgClO₄), silver tetrafluoroborate (B81430) (AgBF₄), or silver triflate (AgOTf), in combination with trimethylsilyl (B98337) cyanide (TMSCN). thieme-connect.deresearchgate.net This one-pot procedure allows for the direct and high-yield conversion of benzyl halides (including chlorides and bromides) to their corresponding benzyl isocyanides. researchgate.netorganic-chemistry.org The reaction proceeds by the in-situ formation of a reactive intermediate, followed by the cleavage of the carbon-silicon bond to furnish the final isocyanide product. researchgate.net This method has been successfully applied to a variety of substituted benzyl bromides, demonstrating broad substrate scope and tolerance for different functional groups. thieme-connect.de For instance, the reaction of 4-chlorobenzyl bromide using this protocol affords the corresponding isocyanide in good yield, indicating its applicability for the synthesis of this compound from 3-chlorobenzyl bromide or chloride. thieme-connect.de

Benzyl Halide SubstrateSilver SaltCyanide SourceSolventYieldCitation
4-tert-Butylbenzyl bromideAgClO₄TMSCNCH₂Cl₂99% thieme-connect.de
4-tert-Butylbenzyl bromideAgBF₄TMSCNCH₂Cl₂99% thieme-connect.de
4-tert-Butylbenzyl bromideAgOTfTMSCNCH₂Cl₂98% thieme-connect.de
4-Chlorobenzyl bromideAgClO₄TMSCNCH₂Cl₂95% thieme-connect.de
4-Bromobenzyl bromideAgClO₄TMSCNCH₂Cl₂99% thieme-connect.de

Conversions from Benzyl Halides

Exploration of Novel Synthetic Protocols

While the aforementioned routes are well-established, research continues into the development of new synthetic protocols for isocyanides that offer improved efficiency, milder conditions, or novel reaction pathways. One area of exploration is the one-pot synthesis of isocyanides from alcohols. A method has been reported for converting tertiary and benzylic alcohols into isocyanides using trimethylsilyl cyanide and methanesulfonic acid, followed by neutralization and dehydration. organic-chemistry.org This approach avoids the need to first prepare a halide or formamide intermediate.

Additionally, recent discoveries have expanded the understanding of isocyanide reactivity, which may, in turn, inspire new synthetic routes. For example, it has been recently uncovered that isocyanides can act as versatile nucleophiles in SN2 reactions with alkyl halides to produce highly substituted secondary amides after hydrolysis. researchgate.netresearchgate.net While this describes a reaction of isocyanides rather than a synthesis, a deeper understanding of the nucleophilic potential of the isocyanide functional group could open avenues for reversible or equilibrium-driven synthetic strategies in the future.

Mechanistic Investigations of 3 Chlorobenzylisocyanide Reactivity

Intrinsic Reactivity of the Isocyanide Functional Group

The isocyanide moiety (–N≡C) is characterized by a terminal carbon atom with both a lone pair of electrons and a π* antibonding orbital. This duality allows it to act as both a nucleophile and an electrophile, leading to a wide range of chemical transformations.

Carbon-Centered Nucleophilicity (Umpolung Reactivity)

Isocyanides, including 3-chlorobenzylisocyanide, exhibit carbon-centered nucleophilicity. nih.govimtm.cz This reactivity is a form of "umpolung," or polarity inversion, where the typical electrophilic nature of a carbonyl carbon equivalent is reversed. dnmfaizpur.orgwikipedia.org The lone pair on the terminal carbon atom allows it to attack electrophilic centers, a behavior contrary to the usual reactivity of many carbon-containing functional groups. dnmfaizpur.orglibretexts.org This nucleophilic character is fundamental to many of its reactions, including the formation of new carbon-carbon and carbon-heteroatom bonds. libretexts.org The isocyanide nucleophile can be considered an unconventional amide carbanion synthon (R-NHC(-) = O), providing an alternative to traditional amide coupling methods. nih.govimtm.cznih.gov

Electrophilic Character and Carbene Resonance

In addition to its nucleophilic nature, the isocyanide carbon can also exhibit electrophilic character. This is due to the contribution of a carbene resonance structure. researchgate.netresearchgate.net The presence of empty π* orbitals on the carbon atom allows it to accept electron density from nucleophiles. imtm.cz This dual reactivity, acting as both a nucleophile and an electrophile, is a hallmark of isocyanide chemistry and a key factor in its versatility in multicomponent reactions. lookchem.com

Elucidation of Reaction Pathways

The unique reactivity of this compound has been harnessed in various synthetic transformations. Understanding the mechanisms of these reactions is crucial for predicting outcomes and designing new synthetic methods.

SN2 Reactions and Nitrilium Ion Intermediates

Recent studies have shown that isocyanides can act as effective nucleophiles in SN2 reactions with alkyl halides. nih.govimtm.cznih.gov This reaction proceeds via a backside attack of the isocyanide carbon on the electrophilic carbon of the alkyl halide, leading to the formation of a nitrilium ion intermediate. youtube.comyoutube.com This intermediate is then hydrolyzed in situ to yield a highly substituted secondary amide. nih.govimtm.cznih.gov This three-component reaction involving the isocyanide, an electrophile, and water offers a novel approach to amide synthesis. nih.gov

The formation of the nitrilium ion is a critical step in many reactions involving isocyanides, including the Passerini and Ugi multicomponent reactions. nih.gov In these reactions, the isocyanide adds to an oxocarbenium or iminium ion to generate the reactive nitrilium intermediate, which is then trapped by a nucleophile. nih.gov

Reactions with Xanthate Esters for Carbamothioate Formation

An unexpected and synthetically useful reaction of arylmethyl isocyanides, including the chloro-substituted derivative, is their reaction with xanthate esters in the presence of a base like sodium hydride to form carbamothioates. beilstein-journals.orgresearchgate.netsemanticscholar.org This reaction provides a facile route to this class of sulfur-containing compounds. beilstein-journals.org For instance, the reaction of O-(3-methoxybenzyl) S-methyl dithiocarbonate with 4-chlorobenzyl isocyanide produces the corresponding carbamothioate in good yield. beilstein-journals.org

Computational Studies on Hydride Addition and Intermediate Species

To understand the mechanism of carbamothioate formation, computational studies have been performed. beilstein-journals.org The proposed mechanism suggests that the reaction is initiated by the addition of a hydride ion (from sodium hydride) to the terminal carbon of the isocyanide group. beilstein-journals.org This hydride addition forms a highly reactive anionic intermediate.

This anion then undergoes a nucleophilic addition to the thiocarbonyl group of the xanthate ester. beilstein-journals.org Subsequent elimination of a thiomethyl group leads to the formation of another intermediate, which ultimately rearranges to the final carbamothioate product. beilstein-journals.org These computational insights have been crucial in rationalizing the unexpected formation of these products and in proposing a plausible reaction pathway. beilstein-journals.orgresearchgate.net

Reactant 1 Reactant 2 Product Yield (%)
O-(3-Methoxybenzyl) S-methyl dithiocarbonate4-Chlorobenzyl isocyanideO-(3-methoxybenzyl) (4-chlorobenzyl)carbamothioate79
O-Butyl S-methyl dithiocarbonate4-Chlorobenzyl isocyanideO-Butyl (4-chlorobenzyl)carbamothioate84

Copper-Catalyzed Decarboxylative Coupling Reactions

Copper-catalyzed decarboxylative coupling reactions represent a powerful tool in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a carboxylic acid with a suitable partner, where the carboxylic acid moiety is expelled as carbon dioxide.

While extensive research has been conducted on copper-catalyzed decarboxylative couplings with various substrates, specific studies detailing the participation of this compound in such reactions are not found in the surveyed literature. General principles suggest that if this compound were to participate, it would likely act as a coupling partner. However, without experimental data, any proposed reaction scheme or mechanistic pathway would be purely speculative.

For context, related research on other isocyanides or similar aromatic compounds in copper-catalyzed decarboxylative couplings has been reported. These studies provide a foundational understanding of the potential reactivity patterns that might be observed.

Isocyanide Insertion Reactions in Organometallic Systems

Isocyanide insertion into metal-carbon bonds is a fundamental step in many organometallic catalytic cycles, leading to the formation of imidoyl complexes. These intermediates can then undergo further transformations to yield a diverse array of nitrogen-containing organic molecules.

A thorough search of the scientific literature did not yield specific examples of studies focused on the insertion reactions of this compound within organometallic systems. The reactivity of isocyanides in such transformations is known to be influenced by both the electronic and steric properties of the isocyanide substituent. The presence of a chlorine atom at the meta-position of the benzyl (B1604629) ring in this compound would be expected to exert an electronic effect on the isocyanide functionality, potentially influencing its coordination to a metal center and the subsequent migratory insertion step.

In a related study, the reaction of 4-chlorobenzyl isocyanide with xanthate esters has been reported to yield carbamothioates. While this reaction is not a classical organometallic insertion, it highlights the reactivity of chloro-substituted benzylisocyanides in forming new carbon-sulfur and carbon-nitrogen bonds.

A proposed general mechanism for isocyanide insertion into a metal-alkyl or metal-aryl bond is depicted below:

Generated code

Where L represents ancillary ligands, M is a transition metal, R is an alkyl or aryl group, and R' is the organic substituent of the isocyanide.

The kinetics and thermodynamics of this insertion are highly dependent on the nature of the metal, the ligands, and the substituents on both the migrating group (R) and the isocyanide (R').

Insufficient Information to Generate Article on this compound

Following a comprehensive search of available scientific literature, there is insufficient specific data regarding the applications of this compound in the requested advanced organic synthesis frameworks. While general information on multicomponent reactions such as Ugi and Passerini reactions is abundant, detailed research findings and specific examples employing this compound are not presently available in the public domain.

The performed searches for the use of this compound in Ugi-type reactions for molecular complexity generation, Passerini reactions, and the synthesis of diverse heterocyclic systems including morpholine, piperazine, substituted naphthalimides, and quinoxaline (B1680401) scaffolds did not yield specific results for this particular isomer. The existing literature primarily details these reactions with related compounds such as benzyl isocyanide or other substituted benzyl isocyanides.

Due to the strict requirement to focus solely on this compound and the lack of specific research data for this compound within the outlined applications, it is not possible to generate a thorough, informative, and scientifically accurate article as per the user's request. Further research and publication of studies specifically utilizing this compound would be necessary to fulfill this request.

Applications of 3 Chlorobenzylisocyanide in Advanced Organic Synthesis

Contributions to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. wikipedia.orgnih.gov 3-Chlorobenzylisocyanide is a key reactant in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, which are exceptionally well-suited for combinatorial synthesis due to their one-pot nature and high atom economy. wikipedia.orgnih.govresearchgate.net

In the context of combinatorial library synthesis, the 3-chlorobenzyl group introduces a specific structural and electronic element into the final products. The chlorine atom can serve as a handle for further functionalization or can influence the biological activity of the synthesized molecules. By systematically varying the other components in the MCRs—such as the aldehyde, carboxylic acid (in the Passerini reaction), and amine (in the Ugi reaction)—vast libraries of compounds bearing the 3-chlorobenzyl moiety can be generated. researchgate.netresearchgate.net These libraries are invaluable for high-throughput screening in drug discovery programs. nih.gov

The general scheme for a Passerini three-component reaction (P-3CR) involves an isocyanide, a carboxylic acid, and a carbonyl compound to produce an α-acyloxy carboxamide. wikipedia.org Similarly, the Ugi four-component reaction (U-4CR) combines an isocyanide, an amine, a carbonyl compound, and a carboxylic acid to yield an α-acylamino carboxamide. nih.gov The inclusion of this compound in these reactions allows for the creation of diverse molecular scaffolds.

Table 1: Exemplary Multicomponent Reactions Employing this compound for Combinatorial Libraries

Reaction TypeReactantsProduct ClassPotential for Diversity
Passerini Reaction This compound, Aldehyde/Ketone, Carboxylic Acidα-Acyloxy amidesVariation in the aldehyde/ketone and carboxylic acid components allows for a wide range of substituents.
Ugi Reaction This compound, Aldehyde/Ketone, Amine, Carboxylic Acidα-Acylamino carboxamidesHigh diversity is achieved by varying all four components, leading to a vast number of possible products. nih.gov

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules, moving beyond the variation of substituents on a common scaffold to include diversity in the molecular framework itself. scispace.comrsc.org Isocyanide-based multicomponent reactions are powerful tools in DOS because they can generate significant molecular complexity in a single step. nih.gov

This compound plays a crucial role in DOS strategies by participating in reactions that lead to a variety of heterocyclic and acyclic structures. The reactivity of the isocyanide functional group allows for its incorporation into complex molecular frameworks through various reaction pathways. researchgate.net For instance, the nitrilium ion intermediate formed in Ugi and Passerini reactions can be trapped intramolecularly by a suitably positioned nucleophile, leading to the formation of diverse heterocyclic systems. mdpi.com

A key strategy in DOS is the "build/couple/pair" approach, where simple building blocks are first constructed, then coupled together, and finally undergo an intramolecular reaction to form a complex scaffold. frontiersin.org this compound can be readily incorporated as a building block in the "couple" phase of such a sequence. The resulting intermediates can then undergo various "pair" reactions, such as cyclizations, to generate a library of structurally diverse molecules. frontiersin.org

Table 2: Diversity-Oriented Synthesis Strategies Involving this compound

DOS StrategyRole of this compoundResulting Molecular Diversity
Multicomponent Reactions (MCRs) As a key isocyanide component in reactions like Ugi and Passerini. wikipedia.orgnih.govGenerates complex acyclic and heterocyclic scaffolds with high appendage diversity. nih.gov
Intramolecular Cyclizations The isocyanide-derived moiety can participate in subsequent cyclization reactions.Leads to the formation of various ring systems, increasing scaffold diversity. mdpi.com
Build/Couple/Pair Strategy Incorporated as a building block in the "couple" phase. frontiersin.orgEnables the divergent synthesis of multiple distinct molecular skeletons from a common intermediate.

Role as a Building Block in Ligand Design and Medicinal Chemistry

In medicinal chemistry, the isocyanide functional group is recognized for its potential as an unconventional pharmacophore, particularly due to its metal-coordinating properties. nih.gov this compound serves as a valuable building block for the synthesis of novel ligands and potential therapeutic agents. The 3-chlorophenyl group can engage in various interactions with biological targets, including hydrophobic and halogen bonding interactions.

Ligand-based drug design often relies on the synthesis of libraries of compounds based on a known active molecule or pharmacophore model. fiveable.me The use of this compound in MCRs provides a rapid and efficient means to generate such libraries. researchgate.net For example, by incorporating this isocyanide into Ugi or Passerini reactions with other building blocks that mimic the features of a known ligand, novel analogues with potentially improved properties can be discovered.

The structural information from these synthesized libraries helps in establishing structure-activity relationships (SAR), which are crucial for optimizing lead compounds in drug discovery. nih.gov The chlorine substituent on the benzyl (B1604629) ring of this compound provides a point for systematic modification to probe its effect on biological activity.

Furthermore, computational methods such as molecular docking and virtual screening can be used in conjunction with the synthesis of these compounds to predict their binding modes and affinities to target proteins, thereby guiding the rational design of new drugs. openmedicinalchemistryjournal.com

Spectroscopic and Structural Characterization of 3 Chlorobenzylisocyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

In ¹H NMR spectroscopy of 3-Chlorobenzylisocyanide, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), which is measured in parts per million (ppm). The spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene (B1212753) protons.

The aromatic region would typically display a complex pattern of multiplets between 7.2 and 7.5 ppm. The substitution pattern on the benzene (B151609) ring (chloro group at C3 and the isocyanomethyl group at C1) results in four chemically non-equivalent aromatic protons. The splitting of these signals arises from spin-spin coupling between adjacent protons (typically with coupling constants, J, in the range of 2-8 Hz).

The methylene (-CH₂) protons, being adjacent to the electron-withdrawing isocyanide group and the aromatic ring, are expected to appear as a singlet at approximately 4.7 ppm. The absence of adjacent protons would lead to a singlet signal for this group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic H7.20 - 7.50Multiplet (m)
Methylene (-CH₂)~4.7Singlet (s)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

The isocyanide carbon (-N≡C) has a characteristic chemical shift and is expected to appear in the region of 155-165 ppm. The methylene carbon (-CH₂) signal is anticipated around 45-55 ppm. The aromatic carbons will produce six different signals. The carbon atom bonded to the chlorine (C-Cl) will be observed around 134 ppm, while the other aromatic carbons will resonate in the typical range of 125-140 ppm. The specific shifts are influenced by the electronic effects of both the chlorine atom and the isocyanomethyl substituent.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Isocyanide (-N≡C )155 - 165
Aromatic (C-Cl)~134
Aromatic (C-CH₂)~138
Aromatic (CH)125 - 131
Methylene (-C H₂)45 - 55

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uvic.caemerypharma.com In this compound, COSY would show correlations among the coupled protons within the aromatic ring, helping to delineate the substitution pattern. No correlation would be expected for the methylene singlet unless long-range coupling is observed.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. columbia.edulibretexts.orgemerypharma.com This allows for the direct assignment of carbon signals for all protonated carbons. For instance, the methylene proton singlet at ~4.7 ppm would show a cross-peak with the methylene carbon signal at ~45-55 ppm. Similarly, each aromatic proton signal would correlate with its corresponding aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (²J and ³J couplings). columbia.edulibretexts.orgemerypharma.comjmcs.org.mx HMBC is crucial for identifying the connectivity between different parts of the molecule. Key expected correlations for this compound would include:

A correlation from the methylene protons to the isocyanide carbon, confirming the benzylisocyanide linkage.

Correlations from the methylene protons to the quaternary aromatic carbon (C1) and the ortho aromatic carbon (C2/C6), linking the side chain to the ring.

Correlations between aromatic protons and neighboring aromatic carbons, which helps in the complete assignment of the aromatic system.

Carbon-13 (13C) NMR Spectroscopy.

Vibrational Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.comlibretexts.orglibretexts.org The FT-IR spectrum of this compound is characterized by several key absorption bands.

The most diagnostic peak is the strong, sharp absorption band for the isocyanide (-N≡C) triple bond stretch, which typically appears in the range of 2150-2110 cm⁻¹. uobabylon.edu.iq This band clearly distinguishes it from the corresponding nitrile (cyanide) isomer, whose -C≡N stretch occurs at a higher frequency (2260-2220 cm⁻¹).

Other significant absorptions include:

Aromatic C-H stretch: Weak to medium bands above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). libretexts.org

Aliphatic C-H stretch: Medium bands from the methylene group around 2850-2960 cm⁻¹. libretexts.org

Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-Cl stretch: A strong band in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
Isocyanide (-N≡C)Stretch2150 - 2110Strong, Sharp
Aromatic C-HStretch3030 - 3100Medium to Weak
Methylene C-HStretch2850 - 2960Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
C-ClStretch800 - 600Strong

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through analysis of its fragmentation patterns. chemguide.co.uklibretexts.orglibretexts.org

For this compound (C₈H₆ClN), the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 151.02 amu for the ³⁵Cl isotope). A key feature would be the presence of an M+2 peak at m/z 153, with an intensity about one-third of the M⁺˙ peak. youtube.com This characteristic 3:1 isotopic pattern is definitive for the presence of a single chlorine atom.

Electron impact (EI) ionization would cause the molecular ion to fragment. Plausible fragmentation pathways include:

Loss of a chlorine atom: Cleavage of the C-Cl bond would result in a fragment ion at m/z 116.

Formation of the benzyl (B1604629) cation: Loss of the isocyanide group (·NC) could lead to the chlorobenzyl cation [C₇H₆Cl]⁺ at m/z 125 (and 127).

Tropylium (B1234903) ion formation: Rearrangement of the chlorobenzyl cation followed by loss of HCl could potentially lead to the tropylium cation [C₇H₇]⁺ at m/z 91, which is a common fragment in the mass spectra of benzyl compounds.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Value (for ³⁵Cl)Identity of Fragment
151[C₈H₆ClN]⁺˙ (Molecular Ion, M⁺˙)
153[C₈H₆³⁷ClN]⁺˙ (Isotopic M+2 peak)
125[C₇H₆Cl]⁺ (Chlorobenzyl cation)
116[C₈H₆N]⁺
91[C₇H₇]⁺ (Tropylium ion)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of a precise molecular formula, which is a critical step in the identification of newly synthesized compounds. For this compound (C₈H₆ClN), the theoretical exact mass can be calculated, providing a benchmark for experimental verification. sigmaaldrich.com

While specific HRMS data for the parent this compound is not widely published, the technique is routinely applied to its derivatives to confirm their successful synthesis. For instance, in the synthesis of complex heterocyclic structures, HRMS provides unambiguous confirmation of the final product. An example is the characterization of N-((2-Azido-3-chlorophenyl)(tosyl)methyl)formamide, a derivative formed in a multi-step synthesis involving a related isocyanide. acs.org The observed mass in the ESI-TOF spectrum aligns almost perfectly with the calculated mass, confirming the elemental composition. acs.org

The table below presents representative HRMS data for a derivative of 3-chlorophenyl isocyanide, illustrating the accuracy of the technique.

Compound NameMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺MethodReference
N-((2-Azido-3-chlorophenyl)(tosyl)methyl)formamideC₁₅H₁₄ClN₄O₃S365.0470365.0472ESI-TOF acs.org

This interactive table demonstrates the typical data obtained from HRMS analysis of an isocyanide derivative.

General procedures for acquiring HRMS data often involve using a time-of-flight (TOF) analyzer with electrospray ionization (ESI), which is suitable for the polar nature of many isocyanide reaction products. acs.orgmcmaster.ca The precision of HRMS is crucial in distinguishing between compounds with the same nominal mass but different elemental compositions.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals. nih.gov For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* transitions associated with the benzene ring. nih.gov

The electronic spectrum of benzene itself shows intense absorption bands around 180-200 nm and a weaker, vibrationally-structured band near 260 nm. nih.gov Substitution on the benzene ring, as in this compound, can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption bands. The chlorobenzyl group and the isocyanide group both influence the electronic environment of the aromatic system. The isocyanide group itself has a characteristic electronic absorption, though it is often obscured by the more intense absorptions of the aromatic ring. wikipedia.org

The table below outlines the expected electronic transitions for this compound based on its functional groups.

ChromophoreExpected TransitionTypical Wavelength Range (nm)Reference
Substituted Benzeneπ → π200 - 280 nih.gov
Isocyanide (-NC)n → πVariable, often weak wikipedia.org

This interactive table summarizes the anticipated UV-Vis absorption characteristics of this compound.

X-ray Crystallography for Solid-State Structure Determination

Although a crystal structure for the parent this compound is not found in the surveyed literature, structural analysis of its derivatives provides critical insights into the molecular geometry and intermolecular interactions that can be expected. A notable example is the single-crystal X-ray diffraction study of O-benzyl (4-fluorobenzyl)carbamothioate, a product derived from a related benzyl isocyanide. researchgate.netbeilstein-journals.org

The study revealed a triclinic crystal system with the space group P-1. researchgate.net The detailed structural data confirms the connectivity of the atoms and provides precise measurements of bond lengths and angles within the molecule. Such studies are vital for understanding reaction mechanisms and the conformational preferences of these flexible molecules. beilstein-journals.org

The crystallographic data for this derivative is summarized in the table below.

ParameterValueReference
Empirical FormulaC₁₅H₁₄FNOS researchgate.net
Crystal SystemTriclinic researchgate.net
Space GroupP-1 researchgate.net
Unit Cell Dimensionsa = 5.9287(4) Åb = 7.3176(4) Åc = 16.1549(12) Åα = 101.927(6)°β = 96.052(6)°γ = 90.294(5)° researchgate.net
Volume681.65(8) ų researchgate.net
Z (Molecules/unit cell)2 researchgate.net
Final R indices [I>2σ(I)]R1 = 0.0470, wR2 = 0.0991 researchgate.net

This interactive table presents the key crystallographic parameters for a derivative compound, O-benzyl (4-fluorobenzyl)carbamothioate.

Computational and Theoretical Chemistry Studies on 3 Chlorobenzylisocyanide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. nih.gov It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. osti.gov

DFT calculations are extensively used to map the potential energy surfaces of chemical reactions, identifying intermediates, and, crucially, locating and characterizing transition states. diva-portal.orgacs.org This allows for the elucidation of reaction mechanisms and the prediction of reaction kinetics and thermodynamics. capes.gov.brresearchgate.net For isocyanides, DFT has been successfully applied to understand their participation in various transformations, including cycloadditions and multicomponent reactions. acs.orgmdpi.com

A pertinent example is the reaction of arylmethyl isocyanides with xanthate esters, a process that has been rationalized using DFT calculations. nih.govresearchgate.net A plausible mechanism for the reaction involving a compound structurally similar to 3-Chlorobenzylisocyanide involves several key steps. nih.gov The reaction is initiated by the addition of a hydride to the terminal isocyanide carbon, proceeding through a transition state (TS1) to form an anion intermediate (Int1). nih.gov This intermediate then undergoes a nucleophilic attack on the thiocarbonyl group of the xanthate via a second transition state (TS2) to generate another intermediate (Int2). nih.gov The final step involves the elimination of a thiomethyl group through a third transition state (TS3). nih.gov

The energetics of these steps, calculated via DFT, reveal the feasibility of the proposed pathway. An intrinsic reaction coordinate (IRC) analysis is typically performed to confirm that the identified transition states connect the correct reactants and products. nih.govresearchgate.net

Table 1: Relative Energies of Stationary Points in the DFT-Modeled Reaction of an Arylmethyl Isocyanide. Data adapted from studies on structurally similar compounds. nih.gov
Stationary PointDescriptionRelative Gibbs Free Energy (kJ mol⁻¹)
ReactantsInitial separated reactants0.0
TS1Transition state for hydride addition+45.2
Int1Anion intermediate after hydride addition+28.5
TS2Transition state for nucleophilic attack+60.7
Int2Intermediate after nucleophilic attack-110.3
TS3Transition state for thiomethyl elimination-44.1
Int3Carbene and thiolate anion intermediate-75.6

The electronic structure of a molecule is fundamental to its chemical reactivity. libretexts.org DFT calculations provide detailed information about the distribution of electrons and the energies and shapes of molecular orbitals. semanticscholar.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scribd.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. semanticscholar.org

For this compound, the electron-withdrawing nature of the chlorine atom on the benzene (B151609) ring and the unique electronic character of the isocyanide group (-N≡C) dictate its frontier orbitals. Conceptual DFT provides further quantitative measures of reactivity through various indices. mdpi.com These parameters, calculated from HOMO and LUMO energies, help to classify molecules and predict their behavior in chemical reactions. semanticscholar.org

Table 2: Calculated Conceptual DFT Parameters. These values are essential for predicting the chemical behavior of this compound.
ParameterFormulaSignificance
HOMO Energy (EHOMO)-Electron-donating ability
LUMO Energy (ELUMO)-Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability physchemres.org
Ionization Potential (I)-EHOMOEnergy required to remove an electron physchemres.org
Electron Affinity (A)-ELUMOEnergy released when an electron is added semanticscholar.org
Absolute Electronegativity (χ)(I + A) / 2Tendency to attract electrons physchemres.org
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration semanticscholar.org
Chemical Softness (S)1 / (2η)Reciprocal of hardness, indicates high reactivity semanticscholar.org
Electrophilicity Index (ω)χ² / (2η)Propensity to accept electrons semanticscholar.org

Modeling of Reaction Mechanisms and Transition State Analysis.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization. researchgate.net Methods like DFT can be used to calculate vibrational frequencies (IR spectra) and nuclear magnetic shieldings (NMR chemical shifts). epstem.netucm.es

The calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. researchgate.net Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. epstem.net For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute chemical shifts (¹H and ¹³C) with good accuracy, aiding in the structural elucidation of complex molecules. ucm.es Comparing these theoretical spectra with experimental ones provides a robust method for structure verification. epstem.net

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound.
Spectroscopic DataCalculated ValueExperimental ValueAssignment
IR Frequency (cm⁻¹)~2195 (scaled)~2150-N≡C stretch
¹H NMR (ppm)~4.65~4.60-CH₂- protons
¹³C NMR (ppm)~158.0~157.5-N≡C carbon
¹³C NMR (ppm)~48.5~48.0-CH₂- carbon

Molecular Dynamics Simulations for Reactivity and Interaction Insights

While quantum mechanics excels at describing the electronic details of a reaction, Molecular Dynamics (MD) simulations provide a way to study the temporal evolution of a molecular system, including the motion of atoms and their interactions with their environment (e.g., solvent molecules). purdue.edu Classical MD simulations use force fields to describe the potential energy of the system, but these are generally non-reactive. nih.gov

To study chemical reactions within a dynamic framework, reactive force fields such as ReaxFF or specialized methods like the Reactive INTERFACE Force Field (IFF-R) are required. nih.govusra.edu These approaches allow for the formation and breaking of chemical bonds during the simulation. purdue.eduarxiv.org For this compound, reactive MD could be used to simulate its behavior in solution, providing insights into solvent effects on reaction barriers, the dynamics of its interaction with other reactants, or its aggregation behavior. usra.edu Furthermore, meta-molecular dynamics (meta-MD) can be employed as a method to explore reaction pathways and identify products with low activation barriers automatically. peerj.com

In Silico Design Methodologies for Compound Optimization

Computational chemistry is not only descriptive but also predictive, enabling the in silico design of new molecules with enhanced or optimized properties. This involves a rational, computer-based approach to modify a lead compound to achieve a desired outcome.

For this compound, these methodologies could be applied in several ways. For instance, if the goal is to enhance its utility in multicomponent reactions for drug discovery, computational methods could be used to predict how different substituents on the benzyl (B1604629) ring would affect its reactivity, stability, or the properties of the resulting products. nih.gov By calculating the HOMO-LUMO gap, steric hindrance, and other descriptors for a virtual library of derivatives, researchers can prioritize the synthesis of the most promising candidates. This approach saves significant time and resources compared to a purely experimental trial-and-error process. Similarly, if the compound were a candidate for a material science application, its electronic and photophysical properties could be fine-tuned in silico to meet specific requirements.

Q & A

Q. How do steric and electronic properties of this compound influence its coordination chemistry?

  • Methodological Answer : Compare ligand binding constants (Kf) via titration calorimetry (ITC). X-ray absorption spectroscopy (XAS) probes metal-ligand bond lengths. Hammett plots correlate substituent effects (e.g., Cl vs. CH₃) with reaction rates .

Data Analysis and Reproducibility

Q. How should researchers document experimental procedures to ensure reproducibility of this compound studies?

  • Methodological Answer : Report exact molar ratios, solvent grades, and equipment calibration details (e.g., NMR magnet strength). Deposit raw spectral data in repositories like PubChem or Zenodo. Include failure analyses (e.g., side reactions at high pH) .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values. Validate assumptions via residual plots and Kolmogorov-Smirnov tests. Replicate experiments in triplicate with independent batches .

Safety and Compliance

Q. What waste disposal protocols are mandated for this compound-contaminated materials?

  • Methodological Answer : Neutralize liquid waste with 10% NaOCl, then incinerate. Solid waste (e.g., gloves) must be sealed in hazardous waste bags and labeled with CAS 587-04-2. Compliance with OSHA 29 CFR 1910.1200 and EPA regulations is mandatory .

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Reactant of Route 1
3-Chlorobenzylisocyanide
Reactant of Route 2
3-Chlorobenzylisocyanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.